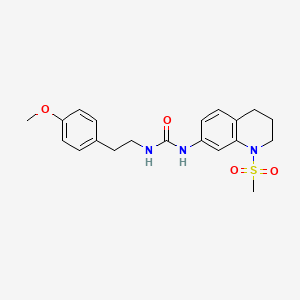![molecular formula C17H19NO4 B2653610 6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one CAS No. 1821457-41-3](/img/structure/B2653610.png)
6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known by its CAS Number 1821457-41-3, is a chemical with a molecular weight of 301.34 . Its IUPAC name is 6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. One method involves the Biginelli synthesis of novel dihydropyrimidinone derivatives . This process involves refluxing 2-(4-acetylphenyl)-1H-isoindole-1,3(2H)-dione (III) with dimethylformamide-dimethylacetal (DMF-DMA) without solvent for 12 hours . The compound 2-(4-acetylphenyl)-1H-isoindole-1,3(2H)-dione (III) is obtained by reacting phthalic anhydride (I) with para-aminoacetophenone (II) in glacial acetic acid for 2 hours .Molecular Structure Analysis
The InChI code for this compound is 1S/C17H19NO4/c1-9-10(2)17(21)22-16-11(3)15(20)13(8-12(9)16)14(19)6-7-18(4)5/h6-8,20H,1-5H3/b7-6+ . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
The compound can react with urea and different substituted benzaldehydes in the presence of glacial acetic acid for 3 hours to obtain dihydropyrimidinone derivatives containing phthalimide moiety .Physical And Chemical Properties Analysis
The compound has a molecular weight of 301.34 . More detailed physical and chemical properties were not found in the search results.Propriétés
IUPAC Name |
6-[(E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-3,4,8-trimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-9-10(2)17(21)22-16-11(3)15(20)13(8-12(9)16)14(19)6-7-18(4)5/h6-8,20H,1-5H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFCTGPTYBCYPB-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C(=C(C=C12)C(=O)C=CN(C)C)O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)OC2=C(C(=C(C=C12)C(=O)/C=C/N(C)C)O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

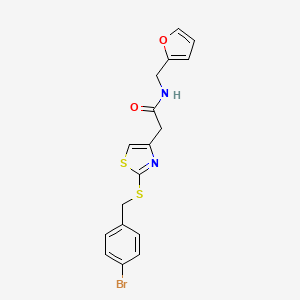
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2653529.png)
![3-Methoxy-4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methoxy]benzaldehyde](/img/structure/B2653530.png)
![N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2653531.png)
![(E)-2-amino-N-(2-methoxyethyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2653532.png)
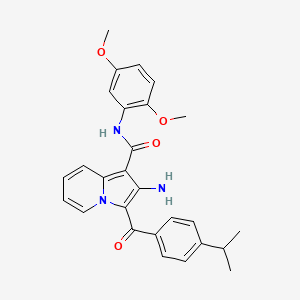
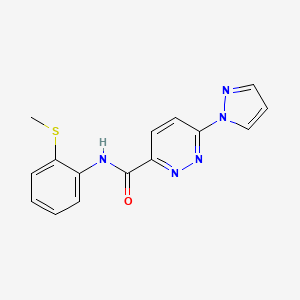
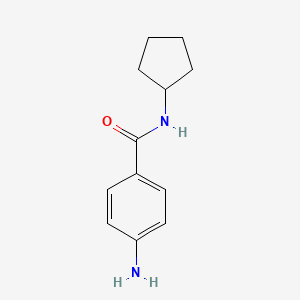
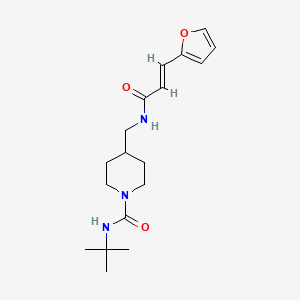
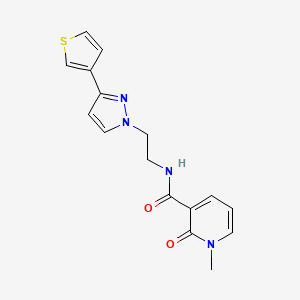
![2-(4-Fluorophenyl)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2653545.png)
![2-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)
![3-(3-Chloro-2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2653547.png)
